2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one
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Description
2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
This compound has been studied for its potential as an antimicrobial agent. Darwish et al. (2014) synthesized novel heterocyclic compounds, including derivatives of this chemical, which showed promising antibacterial and antifungal activities. These compounds were obtained via versatile reactions incorporating sulfamoyl moiety, indicating potential for diverse biomedical applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis and Structural Studies
A variety of studies focus on the synthesis and structural exploration of this compound. For instance, Cruz Cruz et al. (2009) investigated the synthesis of optically pure cyclopropanes, which are derivatives of similar sulfonamide compounds, through denitrogenation of sulfinyl and sulfonyl pyrazolines (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009). Additionally, Banfi et al. (2007) developed a short, two-step approach to synthesize diazepane or diazocane systems, starting from 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, a closely related chemical structure (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Chemical Reactions and Applications
The compound and its derivatives have been used in various chemical reactions. For instance, Kumara Swamy et al. (2022) developed a (3+2) cycloaddition reaction involving substituted vinyl sulfonyl fluorides for constructing pyrazole or triazole cores, showcasing the compound's utility in organic synthesis (Kumara Swamy, Sandeep, Kumar, & Qureshi, 2022).
Cytotoxic Activity
Research by Esmati et al. (2015) involved the synthesis of novel dihydrobenzo[h]pyrano[3,2-c]chromene derivatives (related to the structure of interest) and their evaluation for cytotoxic activity in human cancer cell lines, indicating potential applications in cancer research (Esmati, Foroughian, Saeedi, Mahdavi, Khoshneviszadeh, Firuzi, Tanideh, Miri, Edraki, Shafiee, & Foroumadi, 2015).
Properties
IUPAC Name |
2-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-14-20(15(2)23(3)22-14)31(28,29)25-10-6-9-24(11-12-25)21(27)19-13-17(26)16-7-4-5-8-18(16)30-19/h4-5,7-8,13H,6,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGVECZKXOQTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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